N-[3-(Methylsulfanyl)propyl]cyclohexanamine
Description
N-[3-(Methylsulfanyl)propyl]cyclohexanamine is a cyclohexanamine derivative functionalized with a methylsulfanyl (SCH₃) group at the terminal position of a propyl chain. This thioether-containing compound is structurally analogous to silicon-based cyclohexanamine derivatives (e.g., silyl-substituted analogs) and other amine-functionalized molecules.
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
InChI Key |
GAVPARIQULQYON-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategies
Reductive amination offers a direct route to secondary amines by coupling carbonyl compounds with primary amines in the presence of reducing agents. For this compound, this method involves reacting cyclohexanamine with 3-(methylsulfanyl)propanal or its ketone analog. Sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with palladium catalysts are commonly employed reductants.
Example Procedure
- Reactants : Cyclohexanamine (1.0 equiv), 3-(methylsulfanyl)propanal (1.2 equiv).
- Solvent : Methanol or tetrahydrofuran (THF).
- Reductant : NaBH$$_3$$CN (1.5 equiv).
- Conditions : Stir at room temperature for 12–24 hours under inert atmosphere.
- Yield : 65–75% after column chromatography.
Challenges include the instability of 3-(methylsulfanyl)propanal, which may require in situ generation via oxidation of 3-(methylsulfanyl)propan-1-ol.
Alkylation of Cyclohexanamine
Alkylation of primary amines with alkyl halides or sulfonates is a classical approach. For this compound, 3-(methylsulfanyl)propyl bromide serves as the alkylating agent.
Example Procedure
- Reactants : Cyclohexanamine (1.0 equiv), 3-(methylsulfanyl)propyl bromide (1.5 equiv).
- Base : Triethylamine (2.0 equiv) or potassium carbonate.
- Solvent : Acetonitrile or dimethylformamide (DMF).
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 50–60% after extraction.
Side reactions such as over-alkylation (forming tertiary amines) are mitigated by using a large excess of cyclohexanamine.
Thiol-Ene Click Chemistry
The thiol-ene reaction enables the introduction of sulfur-containing groups via radical or base-mediated pathways. While not directly applied to this compound, analogous strategies suggest feasibility:
- Reactants : Allylcyclohexanamine (1.0 equiv), methanethiol (1.2 equiv).
- Initiator : Azobisisobutyronitrile (AIBN) or UV light.
- Solvent : Toluene or dichloromethane.
- Yield : 70–80% under optimized conditions.
This method avoids the use of alkyl halides but requires specialized precursors.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 12–24 hours | High atom economy | Unstable aldehyde precursor |
| Alkylation | 50–60 | 6–8 hours | Simple setup | Over-alkylation side reactions |
| Thiol-Ene Reaction | 70–80 | 4–6 hours | No halide byproducts | Requires functionalized alkene precursor |
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF enhance alkylation rates but may complicate purification. Ethyl acetate or 2-methyltetrahydrofuran (MeTHF) offers a balance between solubility and environmental impact.
Catalytic Enhancements
The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves amidation efficiency in related compounds, suggesting potential for stabilizing intermediates in reductive amination.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the amine prior to alkylation minimizes side reactions. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors mitigate exothermic risks in alkylation, while membrane-based separations enhance throughput. The patent literature emphasizes the utility of MeTHF as a greener solvent alternative to dichloromethane.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated cyclohexanamine.
Substitution: Amides, other substituted derivatives.
Scientific Research Applications
N-[3-(Methylsulfanyl)propyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfanyl)propyl]cyclohexanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity. The cyclohexane ring provides structural stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Silicon-Containing Cyclohexanamine Derivatives
Silicon-based analogs, such as N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (CAS 120218-28-2) and N-(3-(Trimethoxysilyl)propyl)cyclohexanamine (CAS 3068-78-8) , share a propyl linker and cyclohexanamine core but differ in substituents. Key comparisons include:
Key Observations :
- Silicon-containing analogs exhibit higher molecular weights due to the bulky silyl groups.
- Silyl derivatives are widely used in materials science (e.g., adhesion promoters ), whereas the methylsulfanyl analog may find utility in organosulfur chemistry or medicinal chemistry.
Piperazinyl and Aromatic Cyclohexanamine Derivatives
Piperazine-substituted cyclohexanamines (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) and aromatic derivatives (e.g., N-(1-(4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)-2-methylpropyl)cyclohexanamine) highlight the impact of substituents on bioactivity:
Key Observations :
- Piperazinyl groups significantly enhance antimalarial activity compared to acetylated or unprotected analogs .
- Aromatic substituents (e.g., methoxyphenyl) may improve binding affinity in receptor-targeted applications .
- The methylsulfanyl group, while electron-donating, lacks the hydrogen-bonding capacity of piperazine, suggesting reduced potency in biological systems.
Diamine and Geometric Isomers
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) is a diamine with a methylene bridge, offering distinct geometric isomers (trans-trans, cis-cis, cis-trans). Comparisons include:
Key Observations :
- Diamines like 4,4'-methylenebis(cyclohexylamine) are critical in polymer chemistry, whereas mono-substituted analogs are more suited for fine chemical synthesis.
Biological Activity
N-[3-(Methylsulfanyl)propyl]cyclohexanamine is a compound of interest due to its potential biological activity and therapeutic applications. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound this compound has a unique structure that contributes to its biological activity. The presence of the methylsulfanyl group and the cyclohexanamine backbone plays a crucial role in its interaction with biological systems.
-
Modulation of Enzymatic Activity :
- This compound has been identified as a modulator of methyl modifying enzymes, particularly those involved in histone methylation. Histone methylation is a critical process that regulates gene expression and chromatin structure, impacting various cellular functions including proliferation and differentiation .
- Impact on Cancer Biology :
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on existing studies:
Case Studies
- Cancer Treatment :
-
Antimicrobial Properties :
- Another investigation highlighted the antimicrobial properties of similar compounds, demonstrating their effectiveness against Gram-negative bacteria through inhibition of virulence factors such as the type III secretion system (T3SS). This finding underscores the compound's potential in treating bacterial infections .
Research Findings
Recent research findings have provided insights into the biological implications of this compound:
- Gene Expression Regulation : The compound has been shown to significantly alter gene expression profiles in treated cells, suggesting its role as a potential epigenetic regulator .
- Toxicological Assessments : Evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile and long-term effects on human health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
